molecular formula C21H24O4 B031410 Acuminatin CAS No. 41744-39-2

Acuminatin

Cat. No.: B031410
CAS No.: 41744-39-2
M. Wt: 340.4 g/mol
InChI Key: ITFKWUHXYCXXFF-XSOBDOKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acuminatin involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as Magnolia acuminata. This process includes the collection of plant material, followed by solvent extraction, purification, and crystallization to isolate this compound in its pure form . Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Acuminatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a wide range of functionalized this compound derivatives .

Scientific Research Applications

Antioxidant Activity

Acuminatin exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage .

Anticancer Potential

This compound has been studied for its anticancer effects. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis (programmed cell death) and modulating key signaling pathways related to cancer progression. For instance, studies have demonstrated that this compound can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms .

Neuroprotective Effects

This compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Preliminary studies suggest it may protect neuronal cells from damage induced by oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its potential in agriculture as a natural pesticide or growth enhancer due to its bioactive properties. Its effectiveness against certain pathogens suggests it could be utilized in organic farming practices .

Case Study 1: Antioxidant Activity in C. elegans

A study investigated the antioxidant effects of this compound using Caenorhabditis elegans as a model organism. The results showed that treatment with this compound significantly extended the lifespan of the worms under oxidative stress conditions, indicating its potential utility in aging research .

Case Study 2: Anticancer Mechanisms

In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through caspase activation. The treatment led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against hormone-related cancers .

Case Study 3: Anti-inflammatory Effects

Research focusing on inflammatory bowel disease (IBD) models revealed that this compound reduced inflammation markers significantly compared to control groups. The compound's ability to modulate immune responses highlights its potential therapeutic role in managing chronic inflammatory conditions .

Mechanism of Action

Acuminatin can be compared with other similar neolignan compounds, such as:

    Wedelolactone: Both this compound and Wedelolactone exhibit hepatoprotective and anti-inflammatory activities.

    Machilin G: Similar to this compound, Machilin G shows inhibitory activities against enzymes like phospholipase C gamma 1.

Comparison with Similar Compounds

Acuminatin stands out due to its unique structure and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Acuminatin, a furan lignan derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which contributes to its biological activity. The compound is often studied alongside other lignans and neolignans due to their similar structural properties and pharmacological effects.

Biological Activities

This compound exhibits a range of biological activities, particularly in the following areas:

1. Antioxidant Activity

  • This compound has been shown to possess potent antioxidant properties, which are critical in combating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from damage.

2. Hepatoprotective Effects

  • Research has demonstrated that this compound offers hepatoprotection, potentially through its antioxidant capabilities. It has been observed to reduce liver damage in various experimental models by modulating oxidative stress pathways .

3. Anti-inflammatory Properties

  • This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases .

4. Anticancer Potential

  • The compound has shown promise in anticancer research, particularly against liver cancer (HepG2 cells). Studies indicate that this compound induces apoptosis via the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio, promoting cancer cell death .

Table 1: Summary of Biological Activities of this compound

Activity Model/Source Findings
AntioxidantIn vitro assaysEffective scavenging of DPPH radicals; significant reduction in oxidative stress markers .
HepatoprotectiveHepG2 cell lineInduces apoptosis via caspase activation; regulates p53 and p21 expression .
Anti-inflammatoryMurine modelsDecreased levels of TNF-α and IL-6; reduced inflammation in acute models .
AnticancerHuman cancer cell linesInduces G1 phase arrest and apoptosis; effective against multiple cancer types .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and reducing reactive oxygen species (ROS), this compound mitigates oxidative damage.
  • Apoptotic Pathway Activation : The compound activates caspases involved in the apoptotic process, leading to programmed cell death in cancerous cells.
  • Cytokine Modulation : this compound downregulates pro-inflammatory cytokines, which plays a crucial role in its anti-inflammatory effects.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFKWUHXYCXXFF-XSOBDOKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317357
Record name (+)-Acuminatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41744-39-2
Record name (+)-Acuminatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41744-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acuminatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Acuminatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACUMINATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA2WFP75V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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